

# Targeting Glutaminase 1 (GLS1): A Therapeutic Strategy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | GLS1 Inhibitor |           |
| Cat. No.:            | B607658        | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of targeting Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism. It covers the core molecular biology of GLS1, its role in oncogenic signaling, preclinical and clinical data on **GLS1 inhibitors**, and detailed experimental protocols for its study.

# Introduction: Glutamine Addiction and the Central Role of GLS1

Many cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival, a phenomenon often described as "glutamine addiction".[1] Glutamine, the most abundant amino acid in the blood, is a key nutrient that provides cancer cells with carbon and nitrogen for the synthesis of macromolecules, energy production, and maintenance of redox homeostasis.[2][3] The metabolic pathway that catabolizes glutamine is known as glutaminolysis, and the first and rate-limiting step is the conversion of glutamine to glutamate, catalyzed by the mitochondrial enzyme glutaminase (GLS).[4]

There are two isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type).[5] GLS1 is broadly expressed and has two primary splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[6] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and its elevated expression is often correlated with poor patient prognosis, making it a compelling target for anticancer therapy.[7][8] Targeting GLS1 aims to



"starve" cancer cells of essential metabolic precursors, thereby inhibiting their growth and survival.[8]

# The Glutaminolysis Pathway and its Contribution to Cancer Metabolism

GLS1 is the gatekeeper of glutaminolysis. By converting glutamine to glutamate, it provides a crucial substrate for the Tricarboxylic Acid (TCA) cycle, supporting both bioenergetics and biosynthesis.





Click to download full resolution via product page

Caption: The Glutaminolysis Pathway in Cancer Cells.



The key contributions of GLS1-mediated glutaminolysis to cancer biology include:

- TCA Cycle Anaplerosis: Glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG), replenishing the cycle to support energy production and provide precursors for other biosynthetic pathways.[2]
- Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant, which protects cancer cells from high levels of reactive oxygen species (ROS).[9]
- Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and non-essential amino acids, all of which are required for cell proliferation.[2][3]

## **Upstream Regulation and Signaling Networks of GLS1**

GLS1 expression and activity are not constitutive but are tightly regulated by a network of oncogenic signaling pathways that rewire cellular metabolism to support malignant growth.

// Nodes cMyc [label="c-Myc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF- $1\alpha$ \n(Hypoxia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS [label="KRAS Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJUN [label="c-JUN", fillcolor="#4285F4", fontcolor="#FFFFFF"];

miR23ab [label="miR-23a/b", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

GLS1\_gene [label="GLS1 Gene", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLS1\_protein [label="GLS1 Protein", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glutaminolysis [label="Increased\nGlutaminolysis", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];



// Edges cMyc -> miR23ab [arrowhead=tee, label=" represses", color="#EA4335"]; miR23ab -> GLS1\_gene [arrowhead=tee, label=" represses", color="#EA4335"]; cMyc -> GLS1\_gene [label=" indirectly activates", style=dashed]; mTORC1 -> cMyc [label=" promotes translation"]; HIF1a -> GLS1\_gene [label=" activates transcription"]; cJUN -> GLS1\_gene [label=" activates transcription"]; KRAS -> GLS1\_gene [label=" upregulates", style=dashed];

GLS1\_gene -> GLS1\_protein [label=" Transcription &\n Translation"]; GLS1\_protein -> Glutaminolysis;

// Grouping {rank=same; cMyc; mTORC1; HIF1a; KRAS; cJUN;} }

Caption: Key Oncogenic Regulators of GLS1 Expression.

- c-Myc: The transcription factor c-Myc is a master regulator of glutamine metabolism.[10] It indirectly upregulates GLS1 by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS1 mRNA for degradation.[7]
- mTORC1: The mTORC1 signaling pathway, a central regulator of cell growth, positively regulates GLS1 expression by promoting the translation of c-Myc.[7][11]
- Hypoxia (HIF-1α): Under hypoxic conditions, common in the tumor microenvironment,
   Hypoxia-Inducible Factor 1-alpha (HIF-1α) directly binds to the GLS1 promoter and activates its transcription to support cancer cell survival and invasion.[12]
- RAS/MAPK Pathway: Oncogenic KRAS mutations are associated with metabolic reprogramming that elevates glutamine-dependent pathways to support tumor growth.[13]
- c-JUN: The oncogenic transcription factor c-Jun can directly bind to the GLS1 promoter to increase its expression.[14]
- GLS1/c-Myc Feedback Loop: Recent evidence suggests a positive feedback loop where GLS1 activity stabilizes the c-Myc protein, further driving the aggressive phenotype of cancer cells.[10]

# Therapeutic Targeting of GLS1: Inhibitors and Clinical Development







The dependence of many tumors on glutaminolysis has led to the development of small molecule inhibitors targeting GLS1. These agents function by binding to an allosteric site on the GLS1 tetramer, locking it in an inactive conformation.[6]

## **Preclinical Data**

A variety of **GLS1 inhibitor**s have demonstrated significant anti-tumor activity in preclinical models across numerous cancer types.



| Inhibitor                                | Cancer<br>Type                                    | Model                                      | Efficacy<br>Metric                            | Value                                  | Citation |
|------------------------------------------|---------------------------------------------------|--------------------------------------------|-----------------------------------------------|----------------------------------------|----------|
| Telaglenastat<br>(CB-839)                | Triple-<br>Negative<br>Breast<br>Cancer<br>(TNBC) | Cell Lines<br>(HCC1806,<br>MDA-MB-<br>231) | IC50<br>(Proliferation)                       | 20–55 nmol/L                           | [15]     |
| TNBC                                     | Cell Lines<br>(Panel)                             | IC50<br>(Proliferation)                    | 2–300 nmol/L                                  | [15]                                   |          |
| TNBC                                     | Patient-<br>Derived<br>Xenograft<br>(PDX)         | Tumor<br>Growth<br>Inhibition<br>(TGI)     | 61% (as<br>single agent)                      | [15]                                   |          |
| HER2+<br>Breast<br>Cancer                | Xenograft<br>(JIMT-1)                             | TGI                                        | 54% (single<br>agent); 100%<br>(+ Paclitaxel) | [15]                                   | _        |
| Prostate<br>Cancer                       | Cell Lines<br>(LNCaP, PC-<br>3)                   | IC50<br>(Clonogenic<br>Assay)              | <0.1 - 2 μΜ                                   | [16]                                   | _        |
| BPTES                                    | TNBC                                              | Cell Lines<br>(HCC1937,<br>BT-549)         | IC50<br>(Proliferation)                       | 6.04 - 14.77<br>μΜ (with<br>Cisplatin) | [17]     |
| Pancreatic Ductal Adenocarcino ma (PDAC) | Cell Lines                                        | IC50                                       | ~10 µM                                        | [18]                                   |          |
| TNBC                                     | Cell Lines<br>(MDA-MB-<br>231)                    | IC50<br>(Growth)                           | 2.4 μΜ                                        | [19]                                   |          |
| IACS-6274                                | Ovarian &<br>NSCLC                                | In vitro / In<br>vivo Models               | -                                             | Selectively inhibited growth           | [20]     |



## **Clinical Trial Data**

Several **GLS1** inhibitors have advanced into clinical trials, with Telaglenastat (CB-839) and IACS-6274 being the most prominent.



| Inhibitor                                | Trial ID        | Phase | Cancer<br>Type(s)        | Key<br>Findings &<br>Quantitative<br>Data                                                                                       | Citation     |
|------------------------------------------|-----------------|-------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| Telaglenastat<br>(CB-839)                | NCT0207186<br>2 | I     | Advanced<br>Solid Tumors | Recommend ed Phase 2 Dose (RP2D): 800 mg BID. Disease Control Rate (DCR) was 43% across expansion cohorts. In RCC, DCR was 50%. | [13]         |
| Telaglenastat<br>(CB-839) +<br>Nivolumab | NCT0277162<br>6 | 1/11  | Melanoma,<br>RCC, NSCLC  | RP2D: 800 mg BID. Overall Response Rate (ORR) was 8.4% (9/107 patients). In checkpoint inhibitor- naïve ccRCC, ORR was 24%.     | [21]         |
| IACS-6274                                | NCT0389454<br>0 |       | Advanced<br>Solid Tumors | RP2D: 180<br>mg BID. DCR<br>at 12 weeks<br>was 60%. 6<br>of 20 patients<br>had durable                                          | [22][23][24] |



stable disease for >6 months.

# Biomarkers for Sensitivity and Mechanisms of Resistance

A key challenge in targeting metabolic pathways is identifying the patient populations most likely to respond. Research has uncovered potential biomarkers for sensitivity to GLS1 inhibition and mechanisms by which tumors can evade treatment.

## **Potential Biomarkers of Sensitivity**

- Low Asparagine Synthetase (ASNS) Expression: In some ovarian cancers, low levels of ASNS, an enzyme that can also produce glutamate, confers dependence on GLS1 and predicts sensitivity to IACS-6274.[20]
- KEAP1/NFE2L2 (NRF2) Mutations: Mutations in KEAP1 or NFE2L2, which lead to
  constitutive activation of the antioxidant transcription factor NRF2, render non-small cell lung
  cancer (NSCLC) cells highly dependent on glutamine for glutathione synthesis and thus
  sensitive to GLS1 inhibition.[20][25]
- ARID1A Inactivation: Inactivation of the SWI/SNF complex member ARID1A in clear cell ovarian carcinoma upregulates GLS1 and creates a metabolic dependency on glutamine, sensitizing cells to CB-839.[26]
- VHL Loss-of-Function: Primarily found in clear cell renal cell carcinoma (ccRCC), loss of the
   Von Hippel-Lindau (VHL) tumor suppressor upregulates glutamine metabolism.[13]

## **Mechanisms of Resistance**

 Metabolic Reprogramming: Cancer cells can develop resistance by activating alternative metabolic pathways, such as glycolysis or fatty acid oxidation, to compensate for the loss of glutaminolysis.[7]



- Upregulation of Compensatory Pathways: Tumors may evade GLS1 inhibition by upregulating the "glutaminase II" pathway, which provides an alternative route for glutamate production.[27]
- Isoform Switching: In prostate cancer, resistance to hormonal therapy can be driven by a switch from the androgen-dependent KGA isoform to the more potent, androgenindependent GAC isoform of GLS1.[28]

// Nodes Start [label="Tumor Sample\n(e.g., NSCLC, Ovarian, RCC)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarker [label="Biomarker Analysis\n(Genomic/Proteomic)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Keap1 [label="KEAP1/NFE2L2\nmutations?", fillcolor="#FFFFFF", fontcolor="#202124"]; Asns [label="Low ASNS\nexpression?", fillcolor="#FFFFFF", fontcolor="#202124"]; Arid1a [label="ARID1A\ninactivation?", fillcolor="#FFFFFF", fontcolor="#202124"];

Sensitive [label="High Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistant [label="Low Likelihood of\nGLS1 Dependency", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Treat [label="Consider GLS1\nInhibitor Therapy", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternate [label="Consider Alternative\nTherapies", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Biomarker; Biomarker -> {Keap1, Asns, Arid1a}; Keap1 -> Sensitive [label=" Yes"]; Asns -> Sensitive [label=" Yes"]; Arid1a -> Sensitive [label=" Yes"];

Keap1 -> Resistant [label=" No"]; Asns -> Resistant [label=" No"]; Arid1a -> Resistant [label=" No"]; No"];

Sensitive -> Treat; Resistant -> Alternate; }

Caption: Logical Workflow for Patient Stratification.

## **Key Experimental Protocols**



This section provides detailed methodologies for essential experiments used to investigate GLS1 function and targeting.

## Glutaminase (GLS) Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of GLS in biological samples by quantifying the production of glutamate.

Principle: GLS converts glutamine to glutamate. Glutamate is then oxidized by glutamate oxidase, producing H<sub>2</sub>O<sub>2</sub>. The H<sub>2</sub>O<sub>2</sub> reacts with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically.[5][29]

#### Materials:

- Assay Buffer (e.g., 50 mM Tris-Acetate, pH 8.6, 150 mM K<sub>2</sub>HPO<sub>4</sub>, 0.25 mM EDTA)
- L-Glutamine solution (Substrate)
- Glutamate Oxidase
- Horseradish Peroxidase (HRP)
- Chromogenic substrate (e.g., Amplex Red, or a solution for OPDV complex formation)[29]
- Tissue or cell lysates
- 96-well microplate
- Spectrophotometer (plate reader)

#### Procedure:

- Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice. Centrifuge at high speed (e.g., 8000 x g) at 4°C for 10 minutes to pellet debris. Collect the supernatant for the assay.[5]
- Reaction Setup: In a 96-well plate, prepare reaction wells containing the sample, a negative control (sample with no glutamine), and a blank (no sample).



- Initiate Reaction: Add the assay buffer and a working solution containing glutamate oxidase,
   HRP, and the chromogenic substrate to each well.
- Add Substrate: Initiate the enzymatic reaction by adding the L-glutamine substrate solution.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[5][29]
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 435 nm for OPDV complex, ~620 nm for other colorimetric assays) using a microplate reader.[5][29]
- Calculation: Calculate GLS activity based on a standard curve generated with known concentrations of glutamate, normalized to the total protein concentration of the sample lysate.

## **Western Blotting for GLS1 Protein Expression**

This protocol is used to detect and quantify the expression levels of GLS1 protein in cell or tissue lysates.

#### Materials:

- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking Buffer (e.g., 5% nonfat milk or BSA in TBST)
- Primary Antibody: Anti-GLS1 (e.g., rabbit polyclonal or monoclonal)[6][10][28]
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Loading Control Antibody: Anti-β-actin or Anti-GAPDH
- Chemiluminescent substrate (ECL)
- Imaging system



#### Procedure:

- Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[30]
- Primary Antibody Incubation: Incubate the membrane with the primary anti-GLS1 antibody (e.g., at a dilution of 1:1000 to 1:15000) overnight at 4°C or for 1.5 hours at room temperature.[6][30]
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify band intensity using densitometry software and normalize to the loading control (e.g., β-actin).[30]

## shRNA-Mediated Knockdown of GLS1

This protocol describes the use of short hairpin RNA (shRNA) to specifically silence the expression of the GLS1 gene to study its function.

#### Materials:

 Lentiviral or retroviral vectors containing shRNA sequences targeting GLS1 and a nontargeting control shRNA.



- Packaging plasmids (for virus production)
- HEK293T cells (for packaging)
- · Target cancer cell line
- Transfection reagent (e.g., Lipofectamine)
- Polybrene
- Puromycin or other selection antibiotic

#### Procedure:

- Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Transduction: Plate the target cancer cells. Add the viral supernatant to the cells in the presence of Polybrene to enhance transduction efficiency.
- Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
- Validation of Knockdown: Expand the selected cell population. Validate the reduction in GLS1 expression at both the mRNA level (using qRT-PCR) and the protein level (using Western Blotting as described in Protocol 6.2).[31][32]
- Functional Assays: Use the validated GLS1-knockdown and control cell lines to perform functional assays (e.g., proliferation, migration, metabolic analysis) to determine the consequences of GLS1 loss.[32][33]

## **Stable Isotope Tracing for Metabolomics**

This protocol uses <sup>13</sup>C-labeled glutamine to trace its metabolic fate within cancer cells, providing a dynamic view of glutaminolysis and downstream pathways.[3][7]

#### Materials:



- · Cell culture medium lacking standard glutamine
- [U-13C5]-L-glutamine (stable isotope tracer)
- Target cancer cell lines
- Extraction Solvent: 80% methanol, pre-chilled to -80°C
- Liquid Chromatography-Mass Spectrometry (LC-MS) system

#### Procedure:

- Cell Seeding: Seed cancer cells and allow them to adhere and grow to the desired confluency.
- Isotope Labeling: Aspirate the standard medium and replace it with medium containing [U <sup>13</sup>C₅]-L-glutamine. Culture the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to
   allow the tracer to be incorporated into downstream metabolites.
- Metabolite Extraction:
  - Quickly aspirate the labeling medium and wash the cells with ice-cold saline.
  - Immediately add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.[2]
  - Scrape the cells and collect the cell/methanol mixture.
  - Centrifuge at high speed at 4°C to pellet protein and cell debris.[2]
- Sample Preparation: Collect the supernatant containing the polar metabolites and dry it under nitrogen or using a lyophilizer. Reconstitute the dried sample in a suitable solvent for LC-MS analysis.[2][7]
- LC-MS Analysis: Analyze the samples using LC-MS to separate and detect the <sup>13</sup>C-labeled isotopologues of downstream metabolites (e.g., glutamate, α-KG, other TCA cycle intermediates, amino acids, nucleotides).[3]



 Data Analysis: Analyze the mass isotopologue distribution (MID) to determine the fractional contribution of glutamine to each metabolite pool, revealing the activity of glutaminolysis and related pathways.[3]

## **Conclusion and Future Directions**

Targeting GLS1 represents a promising therapeutic strategy for a defined subset of cancers that are heavily reliant on glutamine metabolism. The development of potent and selective oral inhibitors like Telaglenastat and IACS-6274 has enabled the clinical validation of this approach. Future success will depend on the robust implementation of biomarker strategies to identify responsive patient populations and the development of rational combination therapies to overcome intrinsic and acquired resistance. Combining **GLS1 inhibitors** with agents targeting parallel metabolic pathways, cell cycle regulators, or immunotherapies holds significant promise for improving patient outcomes.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. GLS antibody (29519-1-AP) | Proteintech [ptglab.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study -PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 9. Glutaminase-1/GLS1 (E9H6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nursingcenter.com [nursingcenter.com]
- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 19. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 20. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IACS-6274 is well tolerated and biologically active in selected advanced tumours -Medical Conferences [conferences.medicom-publishers.com]
- 22. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 23. researchgate.net [researchgate.net]
- 24. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 26. Knockdown of PKM2 and GLS1 expression can significantly reverse oxaliplatinresistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glutaminase-1/GLS1 (E4T9Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]



- 28. An optimized method for estimating glutaminase activity in biological samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. GLS1 depletion inhibited colorectal cancer proliferation and migration via redox/Nrf2/autophagy-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Targeting Glutaminase 1 (GLS1): A Therapeutic Strategy in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607658#therapeutic-potential-of-targeting-gls1-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com